molecular formula C9H12O3 B1335302 5-tert-butylfuran-2-carboxylic Acid CAS No. 56311-39-8

5-tert-butylfuran-2-carboxylic Acid

Cat. No. B1335302
Key on ui cas rn: 56311-39-8
M. Wt: 168.19 g/mol
InChI Key: JWZMCIVGRRFEEX-UHFFFAOYSA-N
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Patent
US06187799B1

Procedure details

n-Butyllithium (25 mL, 40 mmol, 1.6 M in hexane solution, 1.1 equiv) is added dropwise to a solution of 4.5 g of 2-t-butylfuran (36 mmol) in 60 mL of dry THF at −78° C. under N2. After 30 min, the cooling bath is replaced with an ice bath and the mixture stirred at 0° C. for 1 h. Dry CO2, generated from dry ice and dried over an anhydrous Na2SO4 tower, is bubbled into the reaction mixture over 20 min at −78° C. and then at 0° C. The reaction mixture is acidified with 1 M HCl to pH 1, then extracted with ethyl acetate. The organic layer is washed with brine, dried (NaSO4) and concentrated to give 4.2 g of 2-tertbutyl 5-furanoic acid as a pale yellow solid (69%). 1H NMR (CDCl3) d 11.0 (br s, 1H), 7.19 (d, 1H, J=3.3 Hz), 6.11 (d 1H, J=3.3 Hz), 1.29 (s, 9H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]([C:10]1[O:11][CH:12]=[CH:13][CH:14]=1)([CH3:9])([CH3:8])[CH3:7].[C:15](=[O:17])=[O:16]>C1COCC1>[C:6]([C:10]1[O:11][C:12]([C:15]([OH:17])=[O:16])=[CH:13][CH:14]=1)([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(C)(C)C=1OC=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath is replaced with an ice bath
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over an anhydrous Na2SO4 tower
CUSTOM
Type
CUSTOM
Details
is bubbled into the reaction mixture over 20 min at −78° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C=1OC(=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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